Dimethomorph-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethomorph-d8 is a deuterium-labeled derivative of Dimethomorph, a fungicide belonging to the morpholine group of fungicides. It is primarily used as a reference material in scientific research. The compound is known for its ability to inhibit fungal cell wall formation, making it effective against various plant pathogenic fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethomorph-d8 involves the deuteration of Dimethomorph. The process typically starts with the preparation of 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials. These are treated with a copper and vanadium compound catalyst under alkaline conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of this compound to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Dimethomorph-d8 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Dimethomorph-d8 is widely used in scientific research for various applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to understand reaction mechanisms and pathways.
Biology: It is used to study the inhibition of fungal cell wall formation and its effects on fungal growth.
Medicine: Research on this compound includes its potential use in developing antifungal therapies.
Industry: It is used in the development and testing of fungicides for agricultural applications
Mechanism of Action
Dimethomorph-d8 exerts its effects by disrupting fungal cell wall formation. It inhibits the synthesis of sterols, which are essential components of fungal cell membranes. This disruption leads to the lysis of fungal cells and prevents their growth and proliferation. The molecular targets include enzymes involved in sterol biosynthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethomorph: The non-deuterated form of Dimethomorph-d8, used as a fungicide.
Fluopimomide: Another fungicide with a similar mode of action, primarily targeting oomycetes and rhizoctonia diseases.
Carbendazim: A fungicide with a different mechanism, targeting microtubule formation in fungi.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and research applications. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and analysis in various scientific experiments .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+/i9D2,10D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBTYORWCCMPQP-RLTCFVBRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C(=O)/C=C(\C2=CC=C(C=C2)Cl)/C3=CC(=C(C=C3)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.